2-[(2-Chlorophenyl)methyl]piperidine
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Overview
Description
2-[(2-Chlorophenyl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. The compound is characterized by the presence of a chlorophenyl group attached to the piperidine ring. This structural feature imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 2-[(2-Chlorophenyl)methyl]piperidine is likely to be the cholinesterase receptors . The benzyl-piperidine group, which is a part of the compound’s structure, is often necessary for the successful inhibition of these receptors .
Mode of Action
The compound interacts with its targets by binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme . This interaction involves key amino acids in the enzyme such as Trp84, Trp279, Phe330, and Phe331 . The binding of the compound to these sites can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
The downstream effects of this interaction could include changes in neural transmission, given the role of cholinergic signaling in the nervous system .
Pharmacokinetics
Like other piperidine derivatives, it is expected to have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibitory effect on cholinesterase receptors . This could result in changes in neural transmission, potentially impacting various neurological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chlorophenyl)methyl]piperidine typically involves the reaction of 2-chlorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the piperidine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Chlorophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(2-Chlorophenyl)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: The parent compound, which serves as a fundamental building block in organic synthesis.
2-[(2-Bromophenyl)methyl]piperidine: A similar compound with a bromine atom instead of chlorine, exhibiting different reactivity and properties.
2-[(2-Fluorophenyl)methyl]piperidine: Another analog with a fluorine atom, used in different chemical and biological applications.
Uniqueness: 2-[(2-Chlorophenyl)methyl]piperidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other piperidine derivatives.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBIBEMENMIFQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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